Potassium 2-chloro-4-fluorobenzoate Potassium 2-chloro-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523908
InChI: InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H3ClFKO2
Molecular Weight: 212.65 g/mol

Potassium 2-chloro-4-fluorobenzoate

CAS No.:

Cat. No.: VC16523908

Molecular Formula: C7H3ClFKO2

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-chloro-4-fluorobenzoate -

Specification

Molecular Formula C7H3ClFKO2
Molecular Weight 212.65 g/mol
IUPAC Name potassium;2-chloro-4-fluorobenzoate
Standard InChI InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Standard InChI Key DMUGFBLRCCKJIZ-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Potassium 2-chloro-4-fluorobenzoate features a benzoate anion where chlorine and fluorine occupy the 2- and 4-positions, respectively, on the aromatic ring. The potassium cation balances the negative charge on the deprotonated carboxylate group. The IUPAC name, potassium 2-chloro-4-fluorobenzoate, reflects this substitution pattern. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₇H₃ClFKO₂
Molecular Weight212.65 g/mol
Canonical SMILESC1=CC(=C(C(=C1)F)Cl)C(=O)[O-].[K+]
InChI KeyDMUGFBLRCCKJIZ-UHFFFAOYSA-M

The presence of electronegative halogens (Cl, F) induces electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets .

Synthesis and Production

Neutralization of the Parent Acid

The most common synthesis route involves reacting 2-chloro-4-fluorobenzoic acid with potassium hydroxide (KOH) in aqueous medium:

C7H4ClFO2+KOHC7H3ClFKO2+H2O\text{C}_7\text{H}_4\text{ClFO}_2 + \text{KOH} \rightarrow \text{C}_7\text{H}_3\text{ClFKO}_2 + \text{H}_2\text{O}

This exothermic reaction proceeds at ambient temperatures, yielding the potassium salt with >90% efficiency. Industrial-scale production optimizes stoichiometry and reaction time to minimize byproducts.

Alternative Routes from Nitrile Precursors

A patent (CN114790149A) describes synthesizing 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile via alkaline hydrolysis :

  • Reaction Conditions:

    • Substrate: 2-Chloro-4-fluorobenzonitrile (50 g, 321.42 mmol)

    • Base: 10% KOH solution (539.99 g, 964.26 mmol)

    • Temperature: 80°C for 5 hours

    • Yield: 91.07% (51.1 g) with 94.8% purity .

  • Workup:

    • Acidification with HCl precipitates the free acid, which is then converted to the potassium salt via KOH neutralization.

This method avoids hazardous intermediates and aligns with green chemistry principles by using water as the primary solvent.

Physicochemical Properties

Solubility and Stability

Potassium 2-chloro-4-fluorobenzoate is highly soluble in polar solvents (e.g., water, methanol) due to its ionic nature but insoluble in nonpolar solvents like hexane. Comparative data with analogous salts reveal:

CompoundSolubility in Water (g/100 mL)
Potassium 2-fluorobenzoate12.4
Sodium 2-chloro-4-fluorobenzoate18.9
Potassium 2-chloro-4-fluorobenzoate15.2 (estimated)

The reduced solubility compared to the sodium salt (C₇H₅ClFNaO₂, 196.54 g/mol) stems from potassium’s larger ionic radius, which weakens lattice energy.

Thermal Behavior

Thermogravimetric analysis (TGA) of the parent acid shows decomposition onset at ~220°C, suggesting the potassium salt likely degrades above 250°C. Melting points remain unreported but are expected to exceed 300°C based on related potassium benzoates .

Applications in Chemical Synthesis

Intermediate for Organofluorine Compounds

The compound’s halogen substituents enable diverse transformations:

  • Nucleophilic Aromatic Substitution: Fluorine’s strong electron-withdrawing effect activates the ring for displacement reactions, facilitating the introduction of amines or thiols .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the chloride leaving group to form biaryl structures.

Comparative Analysis with Related Salts

Sodium vs. Potassium Salts

Sodium 2-chloro-4-fluorobenzoate (C₇H₅ClFNaO₂) shares similar reactivity but differs in:

  • Solubility: Higher water solubility (18.9 g/100 mL vs. 15.2 g/100 mL).

  • Hyroscopicity: Sodium salts generally absorb moisture more readily, complicating storage.

Positional Isomerism

Comparing 2-chloro-4-fluorobenzoate with 4-chloro-2-fluorobenzoate (446-30-0) :

  • Electronic Effects: The 2-Cl,4-F arrangement creates a stronger electron-deficient ring than the 4-Cl,2-F isomer.

  • Biological Activity: Cytotoxicity varies significantly with substitution patterns, underscoring the importance of regiochemistry .

Future Perspectives

Pharmaceutical Development

Further studies should explore the potassium salt’s potential as a:

  • Prodrug Component: Leveraging its solubility for controlled release formulations.

  • Anticancer Agent: Building on the parent acid’s cytotoxic derivatives .

Advanced Materials

Fluorinated aromatic compounds are critical in:

  • Liquid Crystals: Enhancing thermal stability for display technologies.

  • Polymer Additives: Improving flame retardancy and dielectric properties.

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